
(4-Fluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-Fluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a pyrimidinyl group, an oxadiazolyl group, and an azetidinyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several heterocyclic rings, including a pyrimidine ring and an oxadiazole ring. The fluorophenyl group would add an element of electronegativity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and heterocycles. For example, the pyrimidine ring might undergo reactions at the nitrogen positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine might increase its lipophilicity, potentially influencing its pharmacokinetic properties .科学的研究の応用
Synthesis and Characterization
The compound has been a subject of interest in synthetic chemistry, with research focusing on developing novel synthetic routes and characterizations. For example, the process of synthesizing related compounds involves complex reactions that aim to improve the solubility, stability, and biological activity of these molecules. The characterization of such compounds, including their crystal structure and solid-state properties, provides essential insights into their potential applications and functionalities (Butters et al., 2001).
Biological Evaluation
Antimicrobial Activity : The compound and its derivatives have been evaluated for their antimicrobial activities against various bacterial and fungal strains. Research has demonstrated their potential as effective agents in combating resistant microbial strains, offering a new avenue for the development of antimicrobial therapies (Gadakh et al., 2010).
Cancer Research : Some derivatives have shown promise in cancer research, particularly in inhibiting cancer cell proliferation. The evaluation of these compounds against different cancer cell lines provides valuable data for developing new anticancer agents (Naik et al., 2022).
Neurodegenerative Diseases : Research has explored the synthesis of derivatives for imaging in neurodegenerative diseases, such as Parkinson's disease. These studies aim to develop novel PET agents that can help in diagnosing and understanding the progression of such diseases (Wang et al., 2017).
Pesticide Development : The structural motifs of this compound have been incorporated into the design of new pesticides. These studies focus on discovering compounds with novel modes of action to combat pesticide resistance, highlighting the importance of such research in agriculture (Liu et al., 2021).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-fluorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2/c17-12-4-2-10(3-5-12)16(23)22-8-11(9-22)15-20-14(21-24-15)13-18-6-1-7-19-13/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPILKZLHQVKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2925935.png)
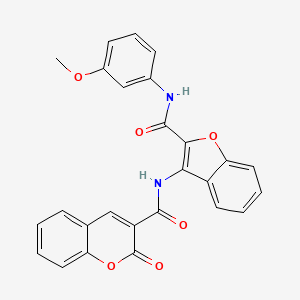
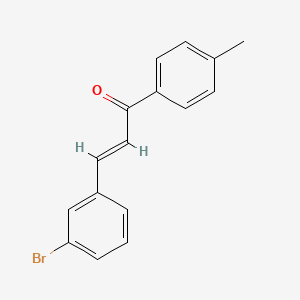
![Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2925941.png)
![N-[2-[[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2925943.png)

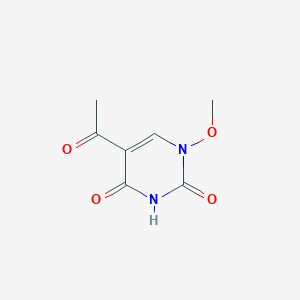
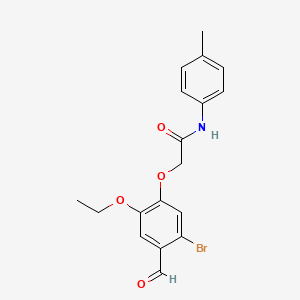

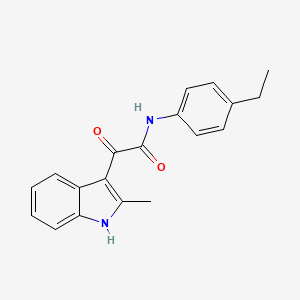
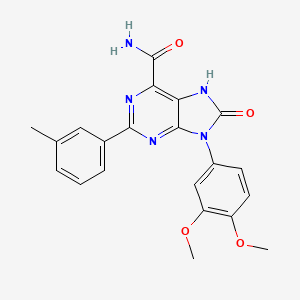

![N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2925955.png)
![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2925957.png)